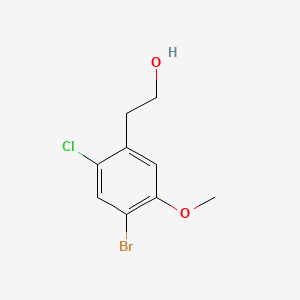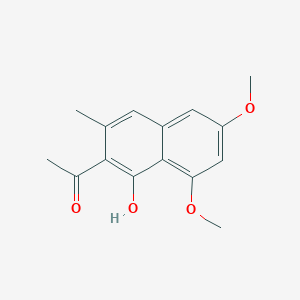
2,4-Dihydroxy-3-methoxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-3-methoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are characterized by their open-chain flavonoid structure, which includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution. The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the chalcone product .
Industrial Production Methods
Industrial production of chalcones, including this compound, often employs heterogeneous catalysts to enhance reaction efficiency. Catalysts such as potassium carbonate, basic alumina (Al₂O₃), and amino-grafted zeolite are used under ultrasound irradiation to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can yield dihydrochalcones or flavanones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides and dihydrochalcones.
Reduction: Dihydrochalcones and flavanones.
Substitution: Halogenated and nitrated chalcone derivatives.
Applications De Recherche Scientifique
2,4-Dihydroxy-3-methoxychalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various flavonoid derivatives and heterocyclic compounds.
Biology: Studied for its role in plant defense mechanisms and as a potential bioactive compound in agricultural applications.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-3-methoxychalcone involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Antimicrobial Activity: It inhibits the synthesis of bacterial cell walls and disrupts membrane integrity.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits the activity of cyclooxygenase (COX) enzymes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,4’-Dihydroxy-4-methoxychalcone
- 2’,3-Dihydroxy-4-methoxychalcone
- 4,2’-Dihydroxy-4’-methoxychalcone
Uniqueness
2,4-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher degree of antioxidant and anticancer activities, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(E)-3-(2,4-dihydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-14(18)10-8-12(15(16)19)7-9-13(17)11-5-3-2-4-6-11/h2-10,18-19H,1H3/b9-7+ |
Clé InChI |
NUJWXDJYMPFKHZ-VQHVLOKHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2)O |
SMILES canonique |
COC1=C(C=CC(=C1O)C=CC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)




![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)


![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)


![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)

